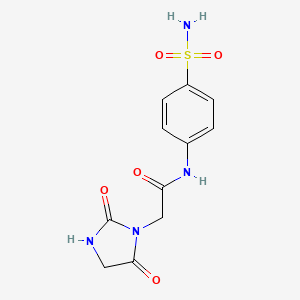

2-(2,5-dioxoimidazolidin-1-yl)-N-(4-sulfamoylphenyl)acetamide

Description

N-(4-sulfamoylphényl)-2-(2,5-dioxoimidazolidin-1-yl)acétamide: sulfaméthoxazole , appartient à la classe des antibiotiques sulfamidés. Il est largement utilisé pour ses propriétés antibactériennes et a été employé dans le traitement de diverses infections. Le sulfaméthoxazole est souvent associé au triméthoprime (formant la combinaison cotrimoxazole) pour améliorer son efficacité contre un spectre plus large de bactéries.

Propriétés

Formule moléculaire |

C11H12N4O5S |

|---|---|

Poids moléculaire |

312.30 g/mol |

Nom IUPAC |

2-(2,5-dioxoimidazolidin-1-yl)-N-(4-sulfamoylphenyl)acetamide |

InChI |

InChI=1S/C11H12N4O5S/c12-21(19,20)8-3-1-7(2-4-8)14-9(16)6-15-10(17)5-13-11(15)18/h1-4H,5-6H2,(H,13,18)(H,14,16)(H2,12,19,20) |

Clé InChI |

PUHWVVKTEXEEST-UHFFFAOYSA-N |

SMILES canonique |

C1C(=O)N(C(=O)N1)CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse: Le sulfaméthoxazole peut être synthétisé selon plusieurs voies. Une méthode courante implique la condensation du 4-aminobenzènesulfonamide (sulfanilamide) avec la 2,5-dioxoimidazolidine (un dérivé cyclique d'urée). La réaction se produit en milieu acide, conduisant à la formation du composé cible. L'équation chimique de cette réaction est la suivante:

Sulfanilamide+2,5-dioxoimidazolidine→Sulfaméthoxazole

Production industrielle: La production industrielle du sulfaméthoxazole implique une synthèse à grande échelle utilisant des conditions optimisées. Les fabricants contrôlent soigneusement les paramètres de réaction tels que la température, le pH et les concentrations de réactifs pour obtenir des rendements élevés. Le composé est ensuite purifié et formulé en produits pharmaceutiques.

Analyse Des Réactions Chimiques

Réactions: Le sulfaméthoxazole subit diverses réactions chimiques, notamment:

Oxydation: Il peut être oxydé pour former des sulfoxydes ou des sulfones.

Réduction: La réduction du groupe nitro dans le cycle imidazole peut se produire.

Substitution: Des réactions de substitution sur le cycle aromatique sont possibles.

Oxydation: Agents oxydants comme le peroxyde d'hydrogène ou l'acide m-chloroperbenzoïque.

Réduction: Agents réducteurs tels que le dithionite de sodium ou l'hydrogénation catalytique.

Substitution: Les réactions de substitution aromatique utilisent souvent des acides de Lewis ou des bases fortes.

Principaux produits: Les principaux produits dépendent des conditions de réaction spécifiques. Par exemple:

- L'oxydation peut donner des sulfoxydes ou des sulfones.

- La réduction conduit aux amines correspondantes.

- La substitution peut donner divers dérivés.

4. Applications de la recherche scientifique

Le sulfaméthoxazole trouve des applications dans:

Traitement antibactérien: Il est efficace contre les bactéries à Gram positif et à Gram négatif.

Infections des voies urinaires: Le sulfaméthoxazole est couramment utilisé pour traiter les IVU.

Pneumonie à Pneumocystis jirovecii: Il fait partie du traitement standard de cette infection opportuniste chez les patients immunodéprimés.

5. Mécanisme d'action

Le sulfaméthoxazole inhibe la dihydroptéroate synthétase bactérienne, une enzyme impliquée dans la synthèse de l'acide folique. En perturbant la production de folate, il altère la synthèse de l'ADN et de l'ARN, conduisant finalement à la mort des cellules bactériennes.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

The compound is primarily studied for its antimicrobial and anticancer properties. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Antimicrobial Activity

Research has indicated that compounds similar to 2-(2,5-dioxoimidazolidin-1-yl)-N-(4-sulfamoylphenyl)acetamide exhibit significant antimicrobial activity. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

| Pathogen | Minimum Inhibitory Concentration (MIC) µg/mL | Activity Type |

|---|---|---|

| Staphylococcus aureus | 0.22 | Bactericidal |

| Escherichia coli | 0.25 | Bactericidal |

| Candida albicans | 0.30 | Fungicidal |

These findings suggest that the compound has both bactericidal and fungicidal properties, indicating its potential as a dual-action antimicrobial agent.

Anticancer Activity

The anticancer effects of this compound have been evaluated against various cancer cell lines. The mechanism often involves inducing apoptosis or inhibiting cell cycle progression.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A375 | 4.2 | Apoptosis induction |

| MCF-7 | 1.88 | Cell cycle arrest |

| HCT116 | 2.12 | Inhibition of CDK2 |

These results indicate that the compound could be a promising candidate for further development as an anticancer drug due to its ability to effectively inhibit cancer cell growth.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds with similar structures, providing insights into their therapeutic potential:

- Study on Pyrazole Derivatives : Research demonstrated that derivatives similar to this compound exhibited significant antitumor activity through mechanisms involving apoptosis and cell cycle arrest.

- Antimicrobial Evaluation : A comparative study found that compounds with similar structures showed enhanced antimicrobial properties against resistant strains of bacteria, emphasizing the importance of substituent groups in enhancing bioactivity.

- In Vitro Studies : Various in vitro studies confirmed the compound's ability to inhibit key enzymes involved in cancer metabolism and microbial resistance pathways, reinforcing its potential as a therapeutic agent.

Mécanisme D'action

Sulfamethoxazole inhibits bacterial dihydropteroate synthase, an enzyme involved in folate synthesis. By disrupting folate production, it impairs DNA and RNA synthesis, ultimately leading to bacterial cell death.

Comparaison Avec Des Composés Similaires

Le sulfaméthoxazole est unique en raison de sa combinaison avec le triméthoprime dans le cotrimoxazole. D'autres composés similaires comprennent la sulfadiazine, la sulfisoxazole et la sulfacétamide.

: RxList. (2021). Bactrim (sulfaméthoxazole et triméthoprime) comprimés. Récupéré de source

Activité Biologique

2-(2,5-dioxoimidazolidin-1-yl)-N-(4-sulfamoylphenyl)acetamide, also known as a sulfonamide derivative, has garnered attention for its potential biological activities. Sulfonamides are well-known for their antibacterial properties, and the unique structure of this compound may enhance its efficacy against various biological targets. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C12H14N4O5S

- Molecular Weight : 326.33 g/mol

- IUPAC Name : this compound

- Canonical SMILES : CN1CC(=O)N(C1=O)CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes. The sulfonamide group mimics p-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis. By competing with PABA, this compound can disrupt the synthesis of folate in bacteria, leading to their growth inhibition.

Biological Activity Overview

| Activity Type | Description |

|---|---|

| Antibacterial | Effective against various Gram-positive and Gram-negative bacteria. |

| Antifungal | Shows potential antifungal activity in preliminary studies. |

| Antiviral | Potential activity against certain viruses through inhibition of viral replication. |

| Anticancer | Preliminary studies suggest cytotoxic effects on cancer cell lines. |

Antibacterial Activity

Research indicates that this compound exhibits broad-spectrum antibacterial activity. In a study evaluating its efficacy against multi-drug resistant strains, the compound demonstrated a minimum inhibitory concentration (MIC) ranging from 15 to 250 µg/mL against pathogens such as MRSA and VRSA .

Antifungal Properties

In vitro tests have shown that this compound can inhibit fungal growth, particularly against Candida species. The mechanism appears to involve disruption of cell membrane integrity and inhibition of ergosterol synthesis .

Antiviral Potential

Emerging studies suggest that this compound may inhibit viral replication in certain viruses by interfering with their enzymatic activities. Further research is needed to elucidate the specific viral targets and pathways affected .

Anticancer Effects

Preliminary investigations into the anticancer properties of this compound have revealed cytotoxic effects on various cancer cell lines. The compound appears to induce apoptosis in these cells, although the precise molecular mechanisms remain to be fully characterized .

Case Studies

-

Case Study on Antibacterial Efficacy :

A study conducted on the antibacterial efficacy of sulfonamide derivatives found that this compound had a significant zone of inhibition against both Gram-positive and Gram-negative bacteria compared to standard antibiotics . -

Case Study on Cytotoxicity :

In vitro assays demonstrated that this compound exhibited selective cytotoxicity towards cancer cell lines while sparing normal cells, suggesting a favorable therapeutic index .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2,5-dioxoimidazolidin-1-yl)-N-(4-sulfamoylphenyl)acetamide, and how can purity be optimized?

- Methodology :

- Step 1 : Condensation of 4-sulfamoylaniline with 2-(2,5-dioxoimidazolidin-1-yl)acetic acid derivatives using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane or acetic acid under reflux .

- Step 2 : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane). Purify via recrystallization (e.g., methanol/water) or column chromatography .

- Step 3 : Confirm purity using HPLC (C18 column, acetonitrile/water gradient) and elemental analysis .

Q. Which analytical techniques are critical for structural characterization of this compound?

- Methodology :

- X-ray crystallography for resolving bond angles and intermolecular interactions (e.g., hydrogen-bonded dimers as seen in analogous acetamides) .

- Spectroscopy :

- 1H/13C NMR (DMSO-d6) to confirm substituent positions and amide proton environments.

- FT-IR for carbonyl (C=O) and sulfonamide (S=O) stretching frequencies .

- Mass spectrometry (HRMS) to verify molecular ion peaks and fragmentation patterns .

Q. How can researchers preliminarily assess the biological activity of this compound?

- Methodology :

- In vitro assays :

- Anticancer: MTT assay against cell lines (e.g., MCF-7, HeLa) at 1–100 µM concentrations, with IC50 calculations .

- Antimicrobial: Broth microdilution for MIC determination against Gram-positive/negative bacteria .

- Target prediction : Use SwissTargetPrediction or SEA databases to hypothesize targets (e.g., kinases, carbonic anhydrases) based on sulfamoyl and imidazolidinone motifs .

Advanced Research Questions

Q. How can reaction conditions be optimized for scalable synthesis while minimizing side products?

- Methodology :

- Design of Experiments (DoE) : Apply factorial design (e.g., 2^k) to evaluate variables: temperature (25–80°C), solvent polarity (acetic acid vs. DCM), and stoichiometry .

- Process Analytical Technology (PAT) : Use in-situ FTIR or Raman spectroscopy to monitor intermediate formation and adjust parameters dynamically .

- Scale-up : Transition from batch to flow chemistry for improved heat/mass transfer .

Q. What strategies are effective for elucidating the mechanism of action in observed biological activities?

- Methodology :

- Enzyme inhibition assays : Test against carbonic anhydrase isoforms (e.g., CA-II, CA-IX) using stopped-flow CO2 hydration .

- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., sulfamoyl-Zn²+ coordination in CAs) .

- Transcriptomics : RNA-seq on treated cancer cells to identify differentially expressed pathways (e.g., apoptosis, oxidative stress) .

Q. How can solubility and bioavailability challenges be addressed during formulation?

- Methodology :

- Co-solvents : Test PEG-400 or DMSO-water mixtures for enhanced solubility .

- Solid dispersion : Spray-drying with polymers (e.g., PVP, HPMC) to stabilize amorphous phases .

- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to improve permeability .

Q. What computational approaches are suitable for predicting drug-target interactions and toxicity?

- Methodology :

- QSAR modeling : Use MOE or RDKit to correlate structural descriptors (e.g., logP, topological polar surface area) with activity/toxicity .

- Molecular dynamics (MD) : GROMACS simulations to assess binding stability over 100-ns trajectories .

- ADMET prediction : SwissADME or ProTox-II for pharmacokinetic and hepatotoxicity profiling .

Q. How should conflicting biological data (e.g., variable IC50 values across studies) be resolved?

- Methodology :

- Meta-analysis : Compare assay conditions (e.g., cell line origins, serum concentrations) from independent studies .

- Dose-response validation : Repeat experiments with standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .

- Orthogonal assays : Confirm activity via alternative methods (e.g., apoptosis markers like Annexin V alongside MTT) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.